molecular formula C5H6N2O B123244 2-Amino-6-hydroxypyridine CAS No. 5154-00-7

2-Amino-6-hydroxypyridine

Cat. No. B123244
CAS RN: 5154-00-7
M. Wt: 110.11 g/mol
InChI Key: DMIHQARPYPNHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-hydroxypyridine is a derivative of the aminopyridine family, which is known for its significance in the synthesis of diverse biological molecules. It is a structural core in many bioactive natural products, medicinally important compounds, and organic materials, making it an extremely valuable synthetic target . The compound's relevance is further highlighted by its role in the metabolism of drugs such as sulphapyridine, where it has been identified as a metabolite .

Synthesis Analysis

The synthesis of 2-amino-6-hydroxypyridine and its isomers has been explored due to the challenges and discrepancies found in the literature. The compound has been obtained through routes that confirm its configuration, although the synthesis of some isomers like the 2-amino-5-hydroxypyridine has not been successful . Additionally, a synthetic route to multi-substituted 2-aminopyridines has been developed, which involves a [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine under mild conditions . This method demonstrates the versatility and efficiency of synthesizing aminopyridine derivatives.

Molecular Structure Analysis

Structural studies of N-2-(6-aminopyridine)-N'-arylthioureas have revealed the presence of intramolecular hydrogen bonding, which is common to 2-pyridylthioureas. The amino group in the 6-position of the pyridine ring results in additional intermolecular hydrogen bonding, indicating the importance of the position of the amino group in determining the molecular interactions and structure .

Chemical Reactions Analysis

2-Amino-6-hydroxypyridine can undergo various chemical reactions, including transformations mediated by 1-hydroxymethylbenzotriazole, which allows for the synthesis of many new types of 5-substituted 2-aminopyridines . The compound's reactivity is also demonstrated in the chemoenzymatic synthesis of chiral ligands, where hydroxylated bipyridines derived from 2-amino-6-hydroxypyridine have been used as catalysts in asymmetric reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-hydroxypyridine derivatives are influenced by their molecular structure. For instance, the intramolecular hydrogen bond in 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine results in almost coplanar pyridyl rings, which is also observed in solution. This conformation affects the types of complexes formed with metals such as zinc(II), demonstrating the compound's potential in coordination chemistry . The structural isomerization of 2-anilinonicotinic acid to 6-anilinonicotinic acids also leads to the creation of a new synthon, acid-aminopyridine, which has implications for hydrogen-bond strength and the formation of new molecular structures .

Scientific Research Applications

Complexation Reagent and Synthesis of Analgesics

2-Amino-6-hydroxypyridine (AHP) is recognized for its potential as a complexation reagent in various spectrophotometric, polarographic, and titrimetric determinations of metal ions. This feature of AHP is utilized in the synthesis of analgesics, showcasing its relevance in pharmaceutical research. The synthesis of mixed-ligand metal complexes with AHP and nitrogen donors suggests potential applications in enhancing the biological activity of various compounds (Prakash & Sindhu, 1998).

Spectrophotometric Metal Determination

AHP forms colored complexes with metals like osmium, dependent on solution pH, enabling the development of selective and sensitive spectrophotometric methods for metal determination. This application is crucial in the context of environmental monitoring and industrial process control (Mehta, Garg, & Singh, 1976).

Influence on Tautomerism

The dimerization and hydrogen-bond complexation of AHP significantly affect the tautomerism of pyridine derivatives. Understanding this influence is important in the field of organic chemistry, particularly in the design and synthesis of novel organic compounds with specific molecular properties (Alkorta & Elguero, 2002).

Synthesis of Aminohydroxypyridines

AHP plays a role in the synthesis of aminohydroxypyridines, compounds that are critical in various chemical reactions and have implications in medicinal chemistry. This area of research contributes to the development of new therapeutic agents and understanding of chemical reaction mechanisms (Bray, Neale, & Thorpe, 1950).

Role in Protein Analysis

AHP is utilized in developing procedures for measuring specific protein adducts, such as 4-hydroxy-2-nonenal-amino acid adducts. This application is particularly relevant in understanding the molecular basis of aging and disease, where protein modification plays a significant role (Wakita et al., 2011).

Cosmetic Safety Assessment

In cosmetics, AHP is employed as an oxidative hair dye ingredient. Its safety has been assessed, indicating its applicability in cosmetic formulations, which is an essential aspect of product development and consumer safety in the cosmetic industry (Burnett et al., 2020).

Ionization and Protonation Studies

Studies on the ionization constants and protonation of AHP derivatives contribute to the understanding of the chemical behavior of these compounds. This knowledge is vital in the synthesis of new compounds and in various analytical applications (Barlin & Pfleiderer, 1971).

Anticancer Research

AHP derivatives are investigated in the synthesis of potential anticancer agents, highlighting its significance in medicinal chemistry and drug development. This research contributes to the ongoing search for more effective cancer treatments (Temple et al., 1983).

Safety And Hazards

2-Amino-6-hydroxypyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

6-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIHQARPYPNHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965861
Record name 6-Imino-1,6-dihydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-hydroxypyridine

CAS RN

59315-47-8, 59315-50-3, 5154-00-7
Record name 6-Amino-2-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59315-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminopyridin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-2(1H)-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5154-00-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Imino-1,6-dihydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminopyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Amino-6-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-6-hydroxypyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-6-hydroxypyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-6-hydroxypyridine
Reactant of Route 5
2-Amino-6-hydroxypyridine
Reactant of Route 6
Reactant of Route 6
2-Amino-6-hydroxypyridine

Citations

For This Compound
56
Citations
HG Bray, FC Neale, WV Thorpe - Biochemical Journal, 1950 - ncbi.nlm.nih.gov
… Of the four possible isomers two, 2-amino-3-hydroxypyridine and 2-amino-6hydroxypyridine, have been obtained by routes which leave little doubt of their configuration. We have not …
Number of citations: 16 www.ncbi.nlm.nih.gov
BD Sharma - Acta Crystallographica, 1966 - scripts.iucr.org
… As a part of our interest in bases closely related to those found in nucleic acids we have examined crystals of 2- amino-6-hydroxypyridine, CsH6N20, by the methods of X-ray diffraction. …
Number of citations: 3 scripts.iucr.org
W Roszkiewicz, M Woźniak - Synthesis, 1976 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 12 www.thieme-connect.com
GM Brown - Acta Crystallographica, 1966 - scripts.iucr.org
… As a part of our interest in bases closely related to those found in nucleic acids we have examined crystals of 2- amino-6-hydroxypyridine, CsH6N20, by the methods of X-ray diffraction. …
Number of citations: 3 scripts.iucr.org
JW Streef, HJ den Hertog - Recueil des Travaux Chimiques …, 1969 - Wiley Online Library
… experiment has been carried out on the amination of 2-bromo-6-hydroxypyridine : 2-amino-6-hydroxypyridine was found to the be the sole reaction product. It has to be established …
Number of citations: 26 onlinelibrary.wiley.com
M Mathlouthia, S Benmansour Souilamas… - Journal of Advances in …, 2014 - roderic.uv.es
… We have focused our attention on the 2-amino-6-hydroxypyridine which used in the manufacture of pharmaceuticals, especially antihistaminic drugs and we report here the crystal …
Number of citations: 7 roderic.uv.es
PC Waldmeier, PA Baumann, JJ Feldtrauer… - Naunyn-Schmiedeberg's …, 1990 - Springer
… Also, there was no evidence that conversion to 2-amino-6-hydroxypyridine could explain its effects. The in vivo effect of CGP 28014 was substantiated in two additional in vivo test …
Number of citations: 49 link.springer.com
JG Lombardino - Journal of Medicinal Chemistry, 1981 - ACS Publications
… Amino-3-hydroxypyridine and 2-amino-6-hydroxypyridine were purchased fromAldrich Chemical Co. and used as received. 2-Amino-4-hydroxypyridine (3), picrate mp 223-227 C (lit.10 …
Number of citations: 61 pubs.acs.org
EJ Cragoe Jr, JA Nicholson… - Journal of Medicinal …, 1961 - ACS Publications
the ‘aza’analogues of these compounds, ie, analogues of (I) and (II) in which the benzene nucleus is replaced by the pyridine nucleus. Two of the four possible isomeric forms were …
Number of citations: 9 pubs.acs.org
JV Scudi, SJ Childress - Journal of Biological Chemistry, 1956 - Elsevier
Shortly after the introduction of sulfapyridine into clinical use, Antopol and Robinson (1) described the occurrence of renal lithiasis in experimental animals which received the drug. The …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.